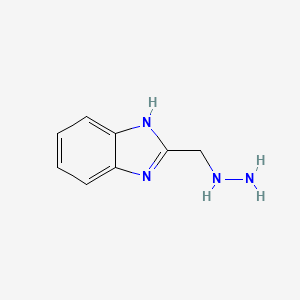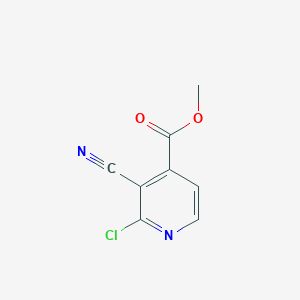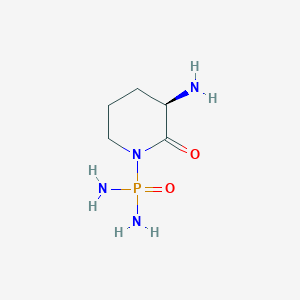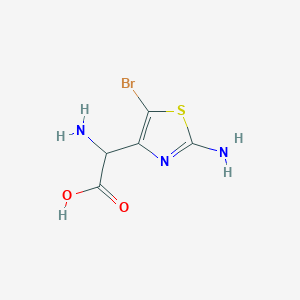
2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid typically involves the reaction of 2-amino-5-bromothiazole with glycine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes the bromination of thiazole, followed by amination and subsequent reaction with glycine. The reaction conditions are optimized to achieve high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as optical and electronic materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .
Comparison with Similar Compounds
- 2-Amino-5-bromothiazole
- 2-Amino-4-(2-bromoethyl)thiazole
- 2-Amino-4-(2-chloroethyl)thiazole
Comparison: 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid is unique due to the presence of both amino and bromine substituents on the thiazole ring, which enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C5H6BrN3O2S |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-amino-2-(2-amino-5-bromo-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-2(1(7)4(10)11)9-5(8)12-3/h1H,7H2,(H2,8,9)(H,10,11) |
InChI Key |
PUUXQMILPLTWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


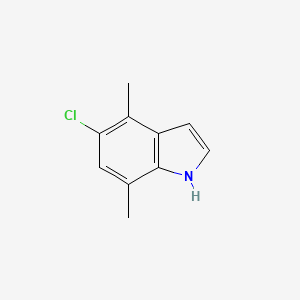
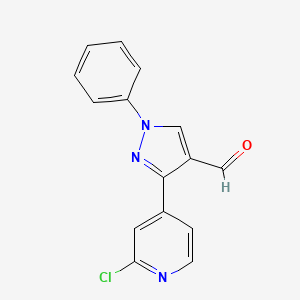
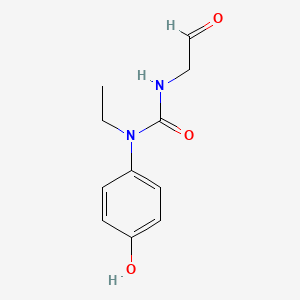
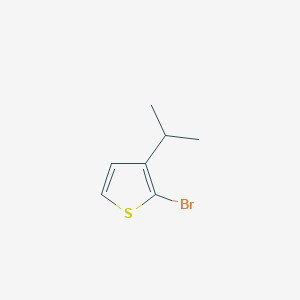
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)

![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
